molecular formula C6H3F4N B1398208 2,3-Difluoro-4-(difluoromethyl)pyridine CAS No. 1374659-38-7

2,3-Difluoro-4-(difluoromethyl)pyridine

Cat. No. B1398208
CAS RN: 1374659-38-7
M. Wt: 165.09 g/mol
InChI Key: BEKMBPQQOARBLZ-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(difluoromethyl)pyridine is a chemical compound with the CAS Number: 1374659-38-7. It has a molecular weight of 165.09 . The IUPAC name for this compound is 4-(difluoromethyl)-2,3-difluoropyridine .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-4-(difluoromethyl)pyridine is 1S/C6H3F4N/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2,3-Difluoro-4-(difluoromethyl)pyridine is a solid substance . It has a molecular weight of 165.09 . The compound’s InChI code is 1S/C6H3F4N/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H , which provides information about its molecular structure.

Scientific Research Applications

Pharmaceutical Applications

2,3-Difluoro-4-(difluoromethyl)pyridine is used in pharmaceutical research due to its potential for forming gem-difluoro olefins, which are valuable in drug synthesis. It serves as an intermediate for creating 1,1-difluorinated alkyl chains, which can be used for alkylation of heterocycles .

Chemical Synthesis

This compound is utilized in chemical synthesis processes such as olefination of ketones and aldehydes under basic conditions. Its unique structure allows for the formation of complex molecules that are significant in various chemical reactions .

Molecular Docking Studies

The presence of difluoromethyl groups in this compound makes it a subject of interest in molecular docking studies. These studies help understand molecular interactions and can lead to the development of new drugs .

Safety And Hazards

2,3-Difluoro-4-(difluoromethyl)pyridine is classified as an irritant . The safety information pictograms indicate that it is dangerous if swallowed (Hazard Statement H301) and precautions should be taken if handling the compound (Precautionary Statements P301 + P310) .

Future Directions

While specific future directions for 2,3-Difluoro-4-(difluoromethyl)pyridine are not mentioned in the search results, it is expected that many novel applications of similar compounds, such as trifluoromethylpyridines, will be discovered in the future . These compounds are often used in the agrochemical and pharmaceutical industries, and their unique properties make them a subject of ongoing research .

properties

IUPAC Name

4-(difluoromethyl)-2,3-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKMBPQQOARBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267912
Record name Pyridine, 4-(difluoromethyl)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-(difluoromethyl)pyridine

CAS RN

1374659-38-7
Record name Pyridine, 4-(difluoromethyl)-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-(difluoromethyl)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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